molecular formula C18H12BrN3O2 B604434 4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL CAS No. 5380-25-6

4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL

Cat. No.: B604434
CAS No.: 5380-25-6
M. Wt: 382.2g/mol
InChI Key: BWZDWPREJIFTQN-RGVLZGJSSA-N
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Description

4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a unique structure combining a bromophenol moiety with an imidazo[1,2-a]pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions are generally mild, involving moderate temperatures and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL is unique due to its combination of a bromophenol moiety with an imidazo[1,2-a]pyridine and furan ring system. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5380-25-6

Molecular Formula

C18H12BrN3O2

Molecular Weight

382.2g/mol

IUPAC Name

4-bromo-2-[(E)-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C18H12BrN3O2/c19-13-6-7-14(23)12(10-13)11-20-18-17(15-4-3-9-24-15)21-16-5-1-2-8-22(16)18/h1-11,23H/b20-11+

InChI Key

BWZDWPREJIFTQN-RGVLZGJSSA-N

SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CO4

Origin of Product

United States

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